molecular formula C26H18Cl2N2 B12784752 N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline CAS No. 21913-95-1

N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline

Cat. No.: B12784752
CAS No.: 21913-95-1
M. Wt: 429.3 g/mol
InChI Key: FUDRBLXBROYOOS-UHFFFAOYSA-N
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Description

N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline typically involves the condensation of 2-chlorobenzaldehyde with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like chlorine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)amine
  • N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)benzene

Uniqueness

N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is unique due to its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific binding affinities, making it valuable for various applications.

Properties

CAS No.

21913-95-1

Molecular Formula

C26H18Cl2N2

Molecular Weight

429.3 g/mol

IUPAC Name

1,2-bis(2-chlorophenyl)-N,N'-diphenylethane-1,2-diimine

InChI

InChI=1S/C26H18Cl2N2/c27-23-17-9-7-15-21(23)25(29-19-11-3-1-4-12-19)26(22-16-8-10-18-24(22)28)30-20-13-5-2-6-14-20/h1-18H

InChI Key

FUDRBLXBROYOOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)C(=NC3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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